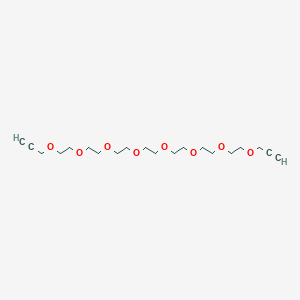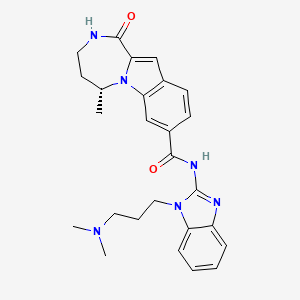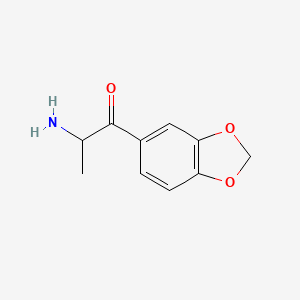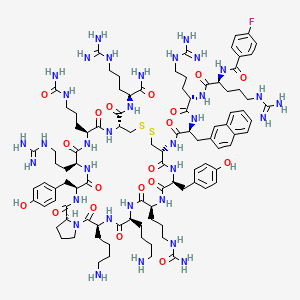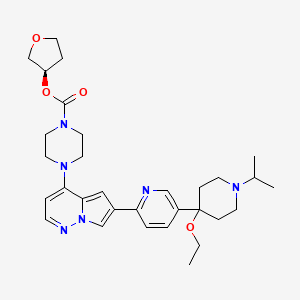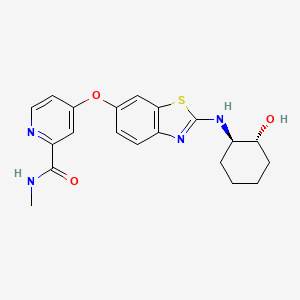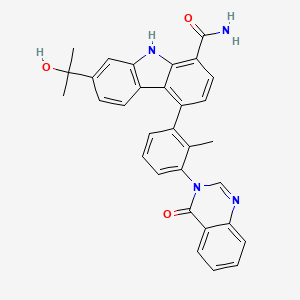
BMS-935177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-935177: is a small molecule drug that acts as a reversible inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a crucial enzyme in the signaling pathways of B-cell receptors and Fc receptors, playing a significant role in the immune system. This compound has shown potential in treating various immune system diseases by inhibiting Bruton’s tyrosine kinase activity .
Mechanism of Action
Target of Action
BMS-935177, also known as “7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide”, is a potent and selective reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Mode of Action
This compound interacts with its primary target, BTK, by inhibiting its activity. This inhibition is achieved through a reversible mechanism, meaning the compound can bind and unbind from the BTK enzyme . The IC50 value, a measure of the effectiveness of the compound in inhibiting BTK, is 2.8 nM , indicating a high potency.
Biochemical Pathways
BTK is involved in the regulation of Toll-like receptors and chemokine receptors . By inhibiting BTK, this compound affects these pathways and their downstream effects. For instance, it has been shown to reduce platelet adhesion to collagen, dense granule secretion, and alpha granule secretion in response to the GPVI agonist cross-linked collagen-related peptide (CRP-XL) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of BTK activity. This results in reduced platelet adhesion, dense granule secretion, and alpha granule secretion . Additionally, this compound reduces the percentage of activated integrin αIIbβ3 on the platelet surface in response to CRP-XL .
Biochemical Analysis
Biochemical Properties
BMS-935177 plays a crucial role in biochemical reactions, particularly in B-cell receptor and Fc receptor signaling pathways . It interacts with enzymes and proteins such as BTK . The compound selectively inhibits several different readouts in B cells stimulated through the BCR . This compound has no effect on CD69 surface expression in B cells stimulated through the CD40 receptor with CD40 ligand .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits calcium flux in human Ramos B cells . It also effectively inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is a potent and selective reversible inhibitor of BTK . It is more potent against BTK than other kinases, including the other Tec family kinases (TEC, BMX, ITK, and TXK) over which the compound is between 5- and 67-fold selective .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, when dosed orally once daily at 5, 20, and 45 mg/kg to mice, this compound inhibits anti-KLH antibodies of the IgG isotype at day 14, with statistically significant reductions at all doses .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BMS-935177 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary information held by the originating company, Bristol Myers Squibb Co. general synthetic methods for similar compounds involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods: Industrial production of this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: BMS-935177 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: BMS-935177 is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways .
Biology: In biological research, this compound is used to investigate the role of Bruton’s tyrosine kinase in immune cell function and its potential as a therapeutic target for immune-related diseases .
Medicine: this compound has shown promise in preclinical and clinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus .
Industry: In the pharmaceutical industry, this compound is being explored for its potential to be developed into a therapeutic drug for immune system diseases .
Comparison with Similar Compounds
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase.
Acalabrutinib: Another irreversible inhibitor with improved selectivity.
Rilzabrutinib: A covalent reversible inhibitor of Bruton’s tyrosine kinase.
Uniqueness of BMS-935177: this compound is unique in its reversible inhibition of Bruton’s tyrosine kinase, offering a different therapeutic profile compared to irreversible inhibitors. This reversible inhibition allows for more controlled modulation of Bruton’s tyrosine kinase activity, potentially reducing side effects and improving safety .
Properties
IUPAC Name |
7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRDCQUZMGBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-935177 interact with Bruton's tyrosine kinase (BTK), and what are the downstream effects of this interaction?
A1: this compound, also known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, acts as a potent and selective reversible inhibitor of BTK []. While the precise binding mechanism isn't detailed in the provided abstracts, being a reversible inhibitor suggests it competes with BTK's natural substrates, preventing the enzyme from phosphorylating downstream targets. This inhibition disrupts signaling pathways crucial for B-cell receptor signaling, impacting B-cell activation, differentiation, and ultimately, their role in immune responses [, ].
Q2: What are the key structural features of this compound that contribute to its activity and selectivity for BTK?
A2: While the provided abstracts don't delve into the detailed structure-activity relationship (SAR) of this compound, they highlight that it belongs to a "novel second-generation series of potent and selective reversible carbazole inhibitors of BTK" []. This suggests that the carbazole moiety plays a crucial role in its binding to BTK. Further research into the specific pharmacophores and their interactions with the BTK active site would be needed to fully elucidate the structural basis for its activity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


